Structural Differentiation from 7-Nitroindazole
5-Chloro-4-nitro-1H-indazole can be differentiated from the prototypical NOS inhibitor 7-nitroindazole (7-NI) based on its regioisomeric substitution pattern. 7-NI exhibits an IC50 of 0.9 ± 0.1 µM against rat cerebellar NOS [1]. While direct IC50 data for 5-chloro-4-nitro-1H-indazole on the same isoform are not publicly available, the class-level data from Claramunt et al. (2011) establish that the position of the nitro group critically dictates NOS isoform selectivity (iNOS vs. nNOS) and potency, with a parabolic model correlating iNOS inhibition percentage to the relative interaction energies of indazoles within the NOS active site [2]. The 4-nitro, 5-chloro substitution pattern presents a distinct hydrogen-bonding and steric profile compared to the 7-nitro motif, making it a valuable scaffold for probing NOS active site topology.
| Evidence Dimension | Inhibitory potency against rat cerebellar NOS |
|---|---|
| Target Compound Data | No public direct IC50 data available for 5-chloro-4-nitro-1H-indazole on rat cerebellar NOS. |
| Comparator Or Baseline | 7-Nitroindazole (7-NI): IC50 = 0.9 ± 0.1 µM (rat cerebellar NOS, n=6) [1]. |
| Quantified Difference | Not calculable – direct comparative data absent. Differentiation is qualitative, based on regioisomeric substitution pattern and class-level SAR. |
| Conditions | Rat cerebellar nitric oxide synthase (NOS) activity assay; CaCl2 and NADPH present. |
Why This Matters
For researchers designing NOS inhibitors, the 4-nitro-5-chloro substitution pattern offers a distinct regioisomeric alternative to 7-NI, potentially altering isoform selectivity profiles as demonstrated across the indazole class.
- [1] Moore PK, Wallace P, Gaffen Z, Hart SL, Babbedge RC. Characterization of the novel nitric oxide synthase inhibitor 7-nitro indazole and related indazoles: antinociceptive and cardiovascular effects. Br J Pharmacol. 1993 Sep;110(1):219-24. doi: 10.1111/j.1476-5381.1993.tb13795.x. PMID: 7693278. View Source
- [2] Claramunt RM, López C, López A, Pérez-Medina C, Pérez-Torralba M, Alkorta I, Elguero J, Escames G, Acuña-Castroviejo D. Synthesis and biological evaluation of indazole derivatives. Eur J Med Chem. 2011 Apr;46(4):1439-47. doi: 10.1016/j.ejmech.2011.01.027. PMID: 21334118. View Source
